molecular formula C28H28P2 B045399 (R,R)-Chiraphos CAS No. 74839-84-2

(R,R)-Chiraphos

Cat. No.: B045399
CAS No.: 74839-84-2
M. Wt: 426.5 g/mol
InChI Key: FWXAUDSWDBGCMN-DNQXCXABSA-N
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Description

(R,R)-Chiraphos, also known as (R,R)-1,2-bis(diphenylphosphino)cyclohexane, is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique chiral structure allows it to induce enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of optically active compounds.

Scientific Research Applications

(R,R)-Chiraphos has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

Target of Action

(R,R)-Chiraphos, also known as (2R,3R)-Butane-2,3-diylbis(diphenylphosphine), is a bidentate chiral chelating phosphine ligand . It is primarily used in many chiral catalysis organometallic applications . The primary targets of this compound are the metal centers in these organometallic complexes.

Mode of Action

As a chelating ligand, this compound binds to the metal centers of organometallic complexes through its phosphine groups . This interaction results in the formation of a chelate ring, which can significantly stabilize the metal complex and influence its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R)-Chiraphos can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diol with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically occurs under inert conditions to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Chiraphos undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-Chiraphos: The enantiomer of (R,R)-Chiraphos, used in similar applications but induces the opposite enantioselectivity.

    BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral diphosphine ligand widely used in asymmetric synthesis.

    DIPAMP (1,2-bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand with different steric and electronic properties.

Uniqueness of this compound

This compound is unique due to its specific chiral structure, which allows for high enantioselectivity in a variety of reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric catalysis. Additionally, its relatively simple synthesis and high availability make it a popular choice in both academic and industrial research.

Properties

IUPAC Name

[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXAUDSWDBGCMN-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336752
Record name (R,R)-Chiraphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74839-84-2
Record name Chiraphos, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Chiraphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R, 3R)-(+)-Bis-(diphenylphosphino)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHIRAPHOS, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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